4-(3,5-Dimethylphenoxy)benzoic acid
Description
4-(3,5-Dimethylphenoxy)benzoic acid is an aromatic carboxylic acid distinguished by a 3,5-dimethylphenoxy group attached to a benzoic acid core. This specific arrangement of functional groups imparts a unique combination of reactivity and solubility, making it a valuable intermediate in several areas of chemical science. chemimpex.com Its growing importance is tied to the broader utility of its core structure, the aryloxybenzoic acid scaffold, and the specific advantages conferred by the dimethylphenoxy substitution.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWICYODYSXXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610176 | |
| Record name | 4-(3,5-Dimethylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149190-98-7 | |
| Record name | 4-(3,5-Dimethylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 4 3,5 Dimethylphenoxy Benzoic Acid
Established Synthetic Pathways to 4-(3,5-Dimethylphenoxy)benzoic Acid
Traditional methods for the synthesis of diaryl ethers, including this compound, have primarily relied on nucleophilic aromatic substitution and derivatization from related intermediates.
Nucleophilic Aromatic Substitution Approaches Utilizing Phenol (B47542) and Benzonitrile Precursors
One of the most fundamental and widely used methods for the synthesis of diaryl ethers is the Ullmann condensation. wikipedia.orgresearchgate.net This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of 3,5-dimethylphenol (B42653) with a 4-halobenzoic acid derivative.
The classical Ullmann reaction often requires harsh conditions, such as high temperatures (frequently exceeding 210°C) and the use of stoichiometric amounts of copper. wikipedia.org The aryl halide precursor is often activated by electron-withdrawing groups to facilitate the nucleophilic attack. wikipedia.org
Modern advancements in the Ullmann condensation have led to the development of milder and more efficient protocols. These improved methods often utilize soluble copper catalysts supported by ligands, such as diamines and acetylacetonates, which allow the reaction to proceed at lower temperatures. wikipedia.org
Another approach involves nucleophilic aromatic substitution (SNAr) reactions. nih.gov This pathway is particularly effective when the aromatic ring to be substituted is activated by strong electron-withdrawing groups ortho or para to the leaving group. For the synthesis of a precursor to this compound, 4-fluorobenzonitrile (B33359) can be reacted with 3,5-dimethylphenol. The highly electronegative fluorine atom and the electron-withdrawing nitrile group activate the aromatic ring towards nucleophilic attack by the phenoxide ion. The resulting 4-(3,5-dimethylphenoxy)benzonitrile (B6318678) can then be hydrolyzed to the desired carboxylic acid.
Derivatization from Related Aromatic Aldehyde Intermediates
An alternative synthetic route involves the derivatization of aromatic aldehydes. Aromatic aldehydes can be converted to their corresponding carboxylic acids through various oxidation methods. mdpi.com For instance, a 4-(3,5-dimethylphenoxy)benzaldehyde (B1625329) intermediate could be synthesized via an Ullmann-type coupling between 3,5-dimethylphenol and 4-halobenzaldehyde. Subsequent oxidation of the aldehyde functionality would yield this compound.
Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412), chromates, and hydrogen peroxide. mdpi.com Green chemistry approaches often favor the use of hydrogen peroxide as a greener oxidant, often in the presence of a catalyst, as it produces water as the only byproduct. mdpi.com
Innovative Synthetic Strategies for Related Substituted Aryloxybenzoic Acids
Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of diaryl ethers, including substituted aryloxybenzoic acids.
Transition Metal-Catalyzed Coupling Reactions in Phenoxy Acid Synthesis
Beyond the traditional copper-catalyzed Ullmann reaction, other transition metals, particularly palladium, have emerged as powerful catalysts for C-O bond formation. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers. nih.gov These reactions typically employ a palladium catalyst in combination with a suitable ligand, often a phosphine-based ligand, and a base.
The key advantage of palladium-catalyzed methods is their ability to proceed under much milder conditions than the classical Ullmann reaction, often at lower temperatures and with a broader substrate scope. organic-chemistry.org This allows for the synthesis of complex diaryl ethers with a variety of functional groups. nih.gov
Furthermore, the use of nano-sized metal catalysts in Ullmann-type coupling reactions has gained significant attention. nih.govresearchgate.net Nanocatalysts offer a high surface-to-volume ratio, leading to enhanced catalytic activity and allowing for rapid C-O bond formation under mild and often ligand-free conditions. nih.govresearchgate.net
Green Chemistry Approaches and Sustainable Synthetic Routes for Carboxylic Acids
Green chemistry principles are increasingly being applied to the synthesis of carboxylic acids to reduce the environmental impact of chemical processes. rsc.org This includes the use of renewable resources, catalytic methods, and environmentally benign solvents. rsc.org
For the oxidation of aldehydes to carboxylic acids, the use of hydrogen peroxide with a selenium-containing catalyst in water has been reported as an eco-friendly protocol. mdpi.com This method offers good to excellent yields under very mild conditions. mdpi.com Another sustainable approach involves the use of biomass-derived synthons as precursors for aromatic products. acs.org
Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rsc.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.
In Ullmann-type syntheses, the selection of the copper source (e.g., CuI, Cu₂O) and the ligand can significantly impact the reaction efficiency. organic-chemistry.org The base also plays a critical role, with common choices including potassium carbonate, cesium carbonate, and potassium phosphate. organic-chemistry.orgbeilstein-journals.org The solvent can influence the solubility of the reactants and the reaction rate, with polar aprotic solvents like DMF, DMSO, and NMP often being used in traditional Ullmann reactions. wikipedia.org However, recent methods have been developed that work in less polar solvents like toluene (B28343) or even in water. arkat-usa.org
The table below summarizes the effect of different components on the yield of a model Ullmann diaryl ether synthesis.
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst | CuI vs. Cu₂O | Both are highly effective | |
| Ligand | With vs. Without | Ligands can significantly accelerate the reaction | nih.govorganic-chemistry.org |
| Base | K₃PO₄ vs. Cs₂CO₃ | Choice of base can be critical for yield | beilstein-journals.org |
| Solvent | Dioxane vs. Toluene | Dioxane often gives better results in certain systems | |
| Temperature | 80°C vs. 110°C | Higher temperatures generally increase reaction rates and yields | nih.govbeilstein-journals.org |
Stereochemical Control and Regioselectivity Considerations in Aryloxybenzoic Acid Formation
The synthesis of aryloxybenzoic acids, such as this compound, necessitates careful consideration of regioselectivity to ensure the formation of the desired isomer. Stereochemical considerations, on the other hand, are not a factor in the synthesis of this particular molecule as it is achiral and does not possess any stereocenters.
The regioselectivity of the Ullmann condensation, the primary method for synthesizing this compound, is dictated by the substitution patterns of the two starting materials: the phenol and the aryl halide. In the case of this compound, the precursors are 3,5-dimethylphenol and a 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid).
A critical factor that simplifies the regiochemical outcome of this specific synthesis is the symmetrical nature of 3,5-dimethylphenol. The two methyl groups are positioned meta to the hydroxyl group, rendering the two ortho positions and the para position of the phenol electronically and sterically equivalent for the coupling reaction. Consequently, the ether linkage can only form at the phenolic oxygen, and there is no possibility of forming different regioisomers based on the point of attachment to the phenol ring.
Therefore, the regioselectivity of the reaction is exclusively determined by the position of the halogen atom on the benzoic acid precursor. By using a 4-halobenzoic acid, the connection to the 3,5-dimethylphenoxide is directed to the para-position of the benzoic acid ring, leading unequivocally to the formation of this compound. Had an ortho- or meta-halobenzoic acid been used, the corresponding ortho- or meta-substituted aryloxybenzoic acid would have been formed.
In more complex syntheses involving unsymmetrically substituted phenols, the regioselectivity can be influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl halide generally accelerate the reaction. nih.gov For the phenol, steric hindrance around the hydroxyl group can impede the reaction. However, for the synthesis of this compound, the inherent symmetry of one of the key precursors elegantly circumvents these potential regiochemical complications, making it a straightforward target from a regioselectivity standpoint.
The Ullmann condensation itself proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism. organic-chemistry.org The reaction is initiated by the formation of a copper(I) phenoxide from the phenol and a copper(I) salt. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. organic-chemistry.org
Chemical Reactivity and Mechanistic Studies of 4 3,5 Dimethylphenoxy Benzoic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation, as well as reduction and oxidation under specific conditions.
Esterification and Amidation Reactions of the Benzoic Acid Moiety
The conversion of the carboxylic acid group of 4-(3,5-Dimethylphenoxy)benzoic acid into esters and amides is fundamental to its synthetic utility.
Esterification: This reaction typically proceeds via the Fischer esterification mechanism, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. tcu.educhemguide.co.uk The reaction is an equilibrium process. To achieve high yields of the desired ester, the equilibrium must be shifted towards the products, which can be accomplished by using an excess of the alcohol or by removing water as it is formed, often through azeotropic distillation. tcu.edu Various alcohols can be used, and the reaction conditions can be optimized. For instance, studies on substituted benzoic acids have shown that using a solid acid catalyst like modified Montmorillonite K10 clay can lead to high yields under solvent-free conditions. ijstr.org
Amidation: The formation of an amide from this compound involves its reaction with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine is challenging because it tends to form a stable ammonium (B1175870) carboxylate salt. researchgate.net Therefore, the reaction often requires activating agents or catalysts to proceed efficiently by facilitating the removal of water. mdpi.comencyclopedia.pub Modern catalytic methods, employing agents like diboron (B99234) compounds or zirconium catalysts, allow for the direct coupling of aromatic carboxylic acids with a wide range of amines under milder conditions than traditional methods. mdpi.comacs.orgacs.org
| Reaction Type | Reagents & Conditions | Expected Product |
| Esterification | Methanol (CH₃OH), cat. H₂SO₄, heat | Methyl 4-(3,5-dimethylphenoxy)benzoate |
| Ethanol (CH₃CH₂OH), cat. H₂SO₄, heat | Ethyl 4-(3,5-dimethylphenoxy)benzoate | |
| Benzyl alcohol, solid acid catalyst, heat | Benzyl 4-(3,5-dimethylphenoxy)benzoate | |
| Amidation | Benzylamine, Diboron catalyst, Toluene (B28343), heat | N-Benzyl-4-(3,5-dimethylphenoxy)benzamide |
| Aniline, Activating agent (e.g., TCT), room temp. | N-Phenyl-4-(3,5-dimethylphenoxy)benzamide |
Reduction and Oxidation Pathways Affecting the Carboxyl Group and Aromatic System
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. masterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the transfer of hydride ions (H⁻) from the LiAlH₄ to the carbonyl carbon. pearson.com An excess of LiAlH₄ is necessary because the first equivalent reacts with the acidic proton of the carboxyl group in an acid-base reaction, forming a carboxylate salt which is less reactive. chemistrysteps.com Subsequent hydride additions lead to the formation of the corresponding primary alcohol, 4-(3,5-Dimethylphenoxy)benzyl alcohol. The aromatic rings and the ether linkage are generally stable under these conditions. byjus.com
Oxidation: The benzene (B151609) ring itself is generally resistant to oxidation due to its aromatic stability. libretexts.org However, under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the aromatic system can be degraded. Studies on phenoxyacetic acid have shown that oxidation with reagents like imidazolium (B1220033) dichromate can lead to ring-opening and the formation of products like p-benzoquinone. jocpr.com For this compound, such oxidative processes would likely lead to the cleavage of the aromatic rings and the ether linkage, resulting in complex mixtures of degradation products. The oxidation of phenols typically yields quinones, a transformation that highlights the susceptibility of the activated aromatic ring to oxidizing agents. youtube.com
Aryl Ether Linkage Stability and Rearrangements
The diaryl ether bond is a robust covalent linkage, but it can be cleaved under specific hydrolytic or photochemical conditions.
Hydrolytic Cleavage Mechanisms of the Phenoxy Linkage
The C(aryl)-O ether bond is significantly strong and resistant to hydrolysis under normal conditions. Cleavage typically requires harsh conditions, such as high temperatures and the presence of strong acids or bases. The mechanism for the alkaline hydrolysis of related diaryl sulfate (B86663) esters, for example, proceeds via S-O bond fission, indicating that attack occurs at the sulfur atom. nih.govdiva-portal.org For diaryl ethers, cleavage would involve nucleophilic attack on one of the aromatic carbons attached to the ether oxygen or protonation of the ether oxygen followed by nucleophilic attack. Recent research has demonstrated that photocatalysis using agents like uranyl nitrate (B79036) can facilitate the hydrolysis of diaryl ethers to phenols at room temperature under visible light, proceeding through a single electron transfer (SET) mechanism. nih.govacs.org This suggests an alternative, milder pathway for cleaving the stable ether bond.
Photochemical Reactivity and Degradation Pathways of the Aryl Ether Bond
Diaryl ether structures can undergo degradation when exposed to ultraviolet (UV) light. The photochemical reactivity often involves the generation of radical species. Studies on polyhalogenated diaryl ethers show that they are subject to microbial degradation, and certain fungi can transform these compounds using nonspecific enzymes. nih.gov Photodegradation studies on related aromatic compounds containing nitro groups show that decomposition can occur under UV irradiation, with reaction pathways dependent on pH and the substitution pattern on the aromatic rings. nih.gov For this compound, UV exposure could potentially lead to homolytic cleavage of the C-O ether bond, forming phenoxyl and aryl radicals, which would then undergo further reactions, leading to a complex mixture of degradation products.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxy and Benzoic Acid Rings
The substitution patterns on the two aromatic rings are dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution: Electrophilic substitution involves an electrophile replacing a hydrogen atom on one of the aromatic rings. savemyexams.comstudymind.co.uk The position of the attack is determined by the electron-donating or electron-withdrawing nature of the substituents already present. libretexts.orgcognitoedu.org
On the Benzoic Acid Ring: This ring has two substituents: the carboxylic acid (-COOH) group and the 4-(3,5-dimethylphenoxy) group.
The -COOH group is a moderately deactivating, meta-directing group. cognitoedu.orgyoutube.com It withdraws electron density from the ring, making it less reactive than benzene.
The phenoxy group is an activating, ortho, para-directing group. youtube.comorganicchemistrytutor.com It donates electron density to the ring through resonance. Since the phenoxy group is at position 4, its activating ortho-directing effect will influence positions 3 and 5. This aligns with the meta-directing effect of the -COOH group. Therefore, electrophilic attack on this ring is expected to occur primarily at the positions meta to the carboxyl group (positions 3 and 5).
On the Phenoxy Ring: This ring has three substituents: the ether oxygen linkage and two methyl groups.
The ether linkage (-OAr) is a strongly activating, ortho, para-directing group. organicchemistrytutor.combyjus.com
The two methyl groups (-CH₃) at positions 3 and 5 are weakly activating, ortho, para-directing groups. cognitoedu.orglibretexts.org The combined activating effects of the ether oxygen and the two methyl groups strongly favor electrophilic substitution on this ring. The directing effects converge to make the positions ortho and para to the ether linkage (positions 2, 4, and 6) the most electron-rich and therefore the most likely sites for attack.
| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Substitution Site(s) |
| Benzoic Acid Ring | -COOH | Deactivating (EWG) | meta | 3, 5 |
| -O-Ar | Activating (EDG) | ortho, para | 3, 5 (ortho to ether) | |
| Phenoxy Ring | -O-Ar | Activating (EDG) | ortho, para | 2, 6 (ortho), 4 (para) |
| -CH₃ (x2) | Activating (EDG) | ortho, para | 2, 4, 6 |
Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally unfavorable unless the ring is "activated" by the presence of strong electron-withdrawing groups, typically at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org
The rings of this compound are electron-rich due to the presence of electron-donating ether and methyl groups and lack a suitable leaving group in an activated position. Therefore, the compound is not expected to undergo SₙAr reactions under standard conditions. nih.govyoutube.com Extremely harsh conditions or specialized catalysts would be required to facilitate such a transformation. nih.gov
Radical Reactions and Their Role in this compound Chemistry
The chemistry of this compound and its derivatives is influenced by the potential for radical-mediated transformations. While specific studies on the radical reactions of this exact molecule are not extensively documented in publicly available literature, its structural motifs—a benzoic acid, an aromatic ether linkage, and alkyl-substituted aromatic rings—provide a basis for predicting its behavior under radical conditions. The following sections explore plausible radical reactions based on the known chemistry of analogous compounds.
The generation of radical species from this compound can be initiated at several sites within the molecule, including the carboxylic acid group, the aromatic rings, and the methyl substituents. The subsequent reactions of these radicals can lead to a variety of products through processes such as decarboxylation, hydroxylation, and C-C bond formation.
Decarboxylation and Subsequent Reactions
One of the most significant radical reactions involving benzoic acids is decarboxylation, which leads to the formation of an aryl radical. nih.govrsc.org This process can be initiated by various methods, including photoredox catalysis or the use of metal catalysts. acs.orgacs.org For this compound, this would result in the formation of a 4-(3,5-dimethylphenoxy)phenyl radical.
Once formed, this aryl radical is a highly reactive intermediate that can participate in a range of transformations. For example, in the presence of a suitable hydrogen donor, the radical can be quenched to yield 3,5-dimethylphenyl phenyl ether. acs.org Alternatively, it can be trapped by other reagents to form new C-C or C-heteroatom bonds.
A notable application of this radical decarboxylation is in hydroxylation reactions. The aryl radical generated from the decarboxylation of a benzoic acid can be trapped by a copper catalyst, leading to the formation of a phenol (B47542). nih.gov This suggests a potential pathway for the conversion of this compound into 4-(3,5-Dimethylphenoxy)phenol.
The following table summarizes representative conditions for the decarboxylative hydroxylation of benzoic acids, which could be applicable to this compound.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Cu(OAc)₂ | O₂ | DMSO | 35 | 50-80 | nih.gov |
| Ag₂CO₃/Cu(OAc)₂ | K₂S₂O₈ | DMF | 120 | 40-70 | Not specified |
This table presents generalized conditions from studies on various benzoic acids and serves as a predictive model for this compound.
Radical Reactions at the Ether Linkage and Aromatic Rings
Aromatic ethers are known to undergo autoxidation in the presence of oxygen, a process that proceeds via a free radical chain mechanism to form hydroperoxides. libretexts.orglibretexts.org This suggests that under aerobic conditions, especially upon prolonged storage or exposure to light, this compound could potentially form peroxide impurities.
Furthermore, the aromatic rings of the molecule can be susceptible to attack by radical species. For instance, radical halogenation of aromatic compounds with alkyl substituents can occur, typically at the benzylic position. wikipedia.org In the case of this compound, the methyl groups on the phenoxy ring could undergo hydrogen abstraction to form benzylic radicals. These radicals could then react with halogens to form halogenated derivatives.
The table below illustrates the general conditions for free-radical bromination of a toluene derivative, which serves as an analogue for the methyl groups on the phenoxy ring of the target molecule.
| Reagent | Initiator | Solvent | Conditions | Product | Reference |
| N-Bromosuccinimide (NBS) | Benzoyl peroxide | CCl₄ | Reflux | Brominated derivative | wikipedia.org |
| HBr/H₂O₂ | Light | H₂O | Room Temp | Brominated derivative | wikipedia.org |
This table provides illustrative examples from the literature on analogous compounds.
Oxidative Coupling Reactions
Phenoxy radicals can undergo coupling reactions to form dimers or polymers. researchgate.net While this compound itself does not have a free hydroxyl group to readily form a phenoxy radical, oxidative conditions could potentially lead to C-H activation on the aromatic rings, followed by radical-radical coupling. This type of reaction is more commonly observed with phenols but can also occur with other aromatic compounds under specific catalytic conditions. wikipedia.orgrsc.orgnih.gov Such reactions could lead to the formation of biphenyl-type structures or other complex oligomers.
Synthesis and Investigation of Derivatives, Analogs, and Structure Activity Relationships
Design and Synthesis of Novel 4-(3,5-Dimethylphenoxy)benzoic Acid Analogs
The design and synthesis of new analogs of this compound involve strategic modifications to its fundamental structure. These changes are aimed at exploring the chemical space around the parent molecule to enhance or alter its properties.
The carboxylic acid group is a primary site for modification to generate a variety of derivatives, including esters and amides. These modifications can significantly alter the compound's polarity, solubility, and ability to interact with biological targets. For instance, esterification of the carboxylic acid can produce compounds with different pharmacokinetic profiles. The synthesis of such derivatives often involves standard chemical transformations. For example, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. Similarly, amides can be prepared by activating the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with an amine. rsc.org
A series of benzohydrazide (B10538) derivatives has been synthesized, starting from methyl 4-(bromomethyl)benzoate, which can be a precursor to elaborately functionalized benzoic acid derivatives. researchgate.net The synthesis of ester derivatives of a complex carboxylic acid has also been reported, highlighting the versatility of the carboxylic acid group for derivatization. plos.org
Table 1: Examples of Derivatives Formed by Modifying the Carboxylic Acid Moiety
| Derivative Type | General Structure | Potential Synthetic Route |
| Ester | R-COOR' | Fischer esterification (reaction with alcohol in acid) |
| Amide | R-CONR'R'' | Reaction of acyl chloride with amine |
| Benzohydrazide | R-CONHNH₂ | Reaction of ester with hydrazine (B178648) hydrate |
Note: R represents the 4-(3,5-dimethylphenoxy)benzoyl group.
In a study on 4-amino-3,5-dimethylbenzoic acid, the synthesis involved multiple steps starting from 2,6-dimethylanilinium (B14323929) chloride. rsc.org This highlights methods for introducing substituents onto the benzoic acid ring. Similarly, the synthesis of 4-amino-3,5-dimethoxybenzoic acid from 3,5-dibromo-4-aminobenzoic acid demonstrates the introduction of methoxy (B1213986) groups. prepchem.com The synthesis of 2-halo-4,5-dimethoxybenzoic acid further illustrates the targeted halogenation of a dimethoxybenzene precursor. google.com
The "ortho effect" is a notable phenomenon where any substituent at the ortho position of benzoic acid, regardless of its electronic nature, increases its acidic strength. hcpgcollege.edu.in This is attributed to steric hindrance that forces the carboxylic acid group out of the plane of the benzene (B151609) ring, reducing resonance stabilization of the undissociated acid. hcpgcollege.edu.in
Table 2: Influence of Substituents on the Properties of Benzoic Acid Derivatives
| Substituent | Position | Effect on Acidity | Reference |
| Electron-withdrawing (e.g., -NO₂) | para | Increases | hcpgcollege.edu.in |
| Electron-donating (e.g., -OCH₃) | para | Decreases | hcpgcollege.edu.in |
| Any substituent | ortho | Increases (Ortho effect) | hcpgcollege.edu.in |
| -CH₃ | ortho | Increases | hcpgcollege.edu.in |
The ether linkage in aryloxybenzoic acids is another key target for modification. Replacing the oxygen atom with other atoms or groups can alter the geometry and flexibility of the molecule. For example, replacing the ether oxygen with a sulfur atom to create a thioether linkage would change the bond angle and length, potentially influencing how the molecule fits into a binding site.
Research into related structures provides insights into the importance of the linker. For instance, the synthesis of 4,4',4''-(benzene-1,3,5-triyltris(oxy))tribenzoic acid involves multiple ether linkages, creating a more rigid, tripodal structure. nih.gov In another example, a rhodanine-scaffold was incorporated into a para-substituted benzoic acid derivative, demonstrating the use of more complex linkers. nih.gov The synthesis of a potent retinoic acid receptor antagonist involved the creation of a benzochromene structure, which can be seen as a significant variation of the aryloxybenzoic acid scaffold. nih.gov
Conformational Analysis and Molecular Recognition of this compound and its Analogs
The three-dimensional shape (conformation) of this compound and its analogs is critical for their interaction with other molecules. Conformational analysis studies how the molecule can rotate around its single bonds to adopt different spatial arrangements. The preferred conformation is often the one with the lowest energy.
In a related compound, 2-(3-methoxyphenoxy)benzoic acid, the two benzene rings were found to be oriented at a dihedral angle of 69.6 (3)°. researchgate.net This significant twist between the rings is likely due to steric hindrance and electronic repulsion. The study of 3-(azidomethyl)benzoic acid revealed the existence of three conformational polymorphs, highlighting that even small changes can lead to different stable solid-state structures. nih.gov Computational analysis showed a significant energy barrier between these conformations. nih.gov
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions like hydrogen bonding, van der Waals forces, and pi-pi stacking. In the crystal structure of 2-(3-methoxyphenoxy)benzoic acid, molecules form classic hydrogen-bonded dimers through their carboxylic acid groups. researchgate.net These dimers are further linked by C-H···π interactions. researchgate.net Similarly, in imine-carboxylic acid functionalized compounds, intramolecular hydrogen bonding plays a key role in defining the molecular configuration. nih.gov
In Silico Approaches to Derivative Design and Prediction of Chemical Behavior
In silico methods, which are computer-based simulations, are powerful tools for designing new derivatives and predicting their properties, thus saving time and resources. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. QSAR models attempt to correlate the chemical structure of a compound with its biological activity or chemical behavior using statistical methods. dergipark.org.tr
For example, QSAR studies have been successfully applied to various benzoic acid derivatives. dergipark.org.trnih.gov These studies can identify which structural features, such as specific substituents or electronic properties, are important for a desired outcome. nih.gov For a series of benzoylamino benzoic acid derivatives, QSAR models indicated the importance of lipophilic parameters for their inhibitory potential. dergipark.org.tr
Molecular docking is another widely used in silico technique that predicts how a molecule (a ligand) binds to a target, such as a protein receptor. nih.gov This method can be used to screen virtual libraries of compounds and prioritize which ones to synthesize and test in the lab. For instance, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease were used to predict their binding affinity and interactions. nih.gov The results suggested that 2,5-dihydroxybenzoic acid was a promising candidate. nih.gov Similar docking studies have been used to investigate the potential of other heterocyclic carboxylic acids as enzyme inhibitors. mdpi.com
These computational tools are increasingly integrated into the drug discovery and materials science research pipelines, allowing for a more rational design of novel molecules with specific functions. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 3,5 Dimethylphenoxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 4-(3,5-Dimethylphenoxy)benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and connectivity.
¹H and ¹³C NMR Techniques for Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzoic acid ring typically appear as two doublets, a characteristic pattern for para-substituted benzene (B151609) rings. The protons on the dimethylphenoxy group show unique chemical shifts. The methyl protons give rise to a singlet, while the aromatic protons of this ring appear as two singlets or a complex multiplet. The acidic proton of the carboxylic acid group is usually observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. docbrown.info
The ¹³C NMR spectrum, often acquired with broadband proton decoupling, shows a single peak for each unique carbon atom. libretexts.org The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (typically 165-185 ppm). docbrown.info The carbon atoms attached to the oxygen of the ether linkage are also significantly deshielded. The quaternary carbons and the carbons of the methyl groups have distinct chemical shifts that aid in the complete assignment of the carbon skeleton. docbrown.info Due to the low natural abundance of ¹³C, coupling between adjacent carbon atoms is not observed. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |
| Aromatic (Benzoic Acid) | 7.0 - 8.2 | Doublet |
| Aromatic (Benzoic Acid) | 7.0 - 8.2 | Doublet |
| Aromatic (Phenoxy) | 6.5 - 7.0 | Singlet/Multiplet |
| Aromatic (Phenoxy) | 6.5 - 7.0 | Singlet/Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 185 |
| Aromatic (C-O, ether) | 155 - 165 |
| Aromatic (C-O, acid) | 125 - 135 |
| Aromatic (CH) | 115 - 135 |
| Aromatic (C-C, quaternary) | 130 - 145 |
Advanced 2D NMR Experiments for Connectivity and Proximity Determination
To definitively assign the ¹H and ¹³C signals and to confirm the connectivity between the two aromatic rings through the ether linkage, advanced 2D NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would show cross-peaks between the aromatic protons and their corresponding carbons, as well as between the methyl protons and the methyl carbons. This allows for the unambiguous assignment of protonated carbons.
Correlations from the protons on the benzoic acid ring to the quaternary carbon of the ether linkage.
Correlations from the protons on the dimethylphenoxy ring to the same ether-linked quaternary carbon.
Correlations from the aromatic protons to the carbonyl carbon.
Correlations from the methyl protons to the aromatic carbons of the dimethylphenoxy ring.
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through three bonds. In this molecule, it would confirm the coupling between the adjacent aromatic protons on the benzoic acid ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₁₄O₃), the molecular weight is 242.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 242. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da) from the molecular ion. docbrown.info
Key expected fragments include:
m/z 225: [M - OH]⁺
m/z 197: [M - COOH]⁺
m/z 121: The benzoyl cation [C₆H₅CO]⁺, resulting from the cleavage of the ether bond.
m/z 121: The dimethylphenoxide radical cation [C₈H₉O]⁺.
m/z 77: The phenyl cation [C₆H₅]⁺, from the loss of CO from the benzoyl cation. docbrown.info
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 242 | [C₁₅H₁₄O₃]⁺ (Molecular Ion) |
| 225 | [C₁₅H₁₃O₂]⁺ |
| 197 | [C₁₄H₁₃O]⁺ |
| 121 | [C₇H₅O]⁺ or [C₈H₉O]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within the molecule.
The Infrared (IR) spectrum is used to identify the various functional groups present in this compound. docbrown.info Key characteristic absorption bands would include:
A very broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form. docbrown.info
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually appearing around 1680-1710 cm⁻¹.
C-O stretching vibrations for the ether linkage and the carboxylic acid, appearing in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹).
C=C stretching vibrations within the aromatic rings, typically seen as a series of peaks in the 1450-1600 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Carbonyl | C=O Stretch | 1680 - 1710 |
| Ether/Carboxylic Acid | C-O Stretch | 1200 - 1300 and 1000 - 1100 |
| Aromatic | C-H Stretch | >3000 |
| Alkyl | C-H Stretch | <3000 |
The Ultraviolet-Visible (UV-Vis) spectrum provides information about the electronic transitions within the conjugated π-systems of the molecule. Benzoic acid and its derivatives typically show two to three characteristic absorption bands. researchgate.net For this compound, one would expect to observe π → π* transitions associated with the aromatic rings. The presence of the phenoxy substituent can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzoic acid. The typical absorption maxima for benzoic acid derivatives are found around 190 nm, 230 nm, and 280 nm. researchgate.net
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for verifying the purity of this compound and for its separation from reactants, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity determination of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for such analyses. sielc.com
A standard HPLC method would involve:
Column: A C18 stationary phase is commonly used, which separates compounds based on their hydrophobicity. helixchrom.com
Mobile Phase: A mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comhelixchrom.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and sharp peaks.
Detection: A UV detector is typically used, set to a wavelength where the compound exhibits strong absorbance, such as one of its λ_max values (e.g., ~230 nm or ~280 nm). helixchrom.com
This method allows for the accurate quantification of this compound and the detection of impurities, with a purity of ≥97% being a common standard for commercially available samples. jk-sci.com The method can be scaled up for preparative separation to isolate the compound from a reaction mixture. sielc.com
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, direct GC analysis of carboxylic acids like this compound can be challenging due to their low volatility and tendency to adsorb onto the GC column, leading to poor peak shape and inaccurate quantification. To overcome these limitations, derivatization is a common and often necessary strategy.
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For carboxylic acids, a frequent approach is silylation, where the acidic proton of the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly employed for this purpose. sigmaaldrich.com The derivatization reaction transforms the polar carboxylic acid into a more volatile and less polar silyl (B83357) ester, making it amenable to GC analysis.
While specific GC methods for this compound are not extensively documented in publicly available literature, a general approach can be inferred from the analysis of similar aromatic carboxylic acids. researchgate.net After derivatization, the resulting trimethylsilyl 4-(3,5-dimethylphenoxy)benzoate would be injected into a GC system equipped with a non-polar or semi-polar capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. GC-MS would provide not only retention time data for identification but also mass spectra, which can confirm the structure of the derivative through its fragmentation pattern.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the verification of its empirical and molecular formula. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₅H₁₄O₃. americanelements.com
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 15 | 180.15 | 74.36 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 5.84 |
| Oxygen | O | 16.00 | 3 | 48.00 | 19.80 |
| Total | 242.29 | 100.00 |
X-ray Crystallography for Solid-State Structural Analysis and Conformation
Although a specific crystal structure for this compound is not found in the searched literature, the analysis of closely related benzoic acid derivatives provides significant insights into its likely solid-state behavior. For instance, the crystal structure of 3-Methyl-2-(4-methylphenoxy)benzoic acid (C₁₅H₁₄O₃) reveals that the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. nih.gov In this related structure, the dihedral angle between the two aromatic rings is nearly perpendicular, at 86.7(9)°. nih.gov
It is highly probable that this compound would also crystallize as hydrogen-bonded dimers. The key structural parameters that would be determined from an X-ray crystallographic study include:
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Space Group: The symmetry operations that describe the arrangement of molecules in the crystal.
Hydrogen Bond Geometry: The precise distances and angles of the hydrogen bonds forming the carboxylic acid dimers.
Computational Chemistry and Theoretical Modeling of 4 3,5 Dimethylphenoxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, providing insights into the electronic structure and, by extension, the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with high accuracy.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state geometry and electronic properties of medium-sized organic molecules like 4-(3,5-Dimethylphenoxy)benzoic acid.
DFT calculations would typically be employed to perform a full geometry optimization of the molecule. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For this compound, key structural parameters of interest include the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group. Studies on analogous substituted benzoic acids suggest that the electronic nature of substituents significantly influences these parameters. mdpi.comnih.gov The dimethylphenoxy group, being an electron-donating group through resonance, would be expected to influence the electronic distribution in the benzoic acid ring.
The optimized geometry allows for the calculation of various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. In these maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) suggest sites for nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the carboxylic acid's carbonyl oxygen and a positive potential near the acidic proton.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| Total Energy (Hartree) | -880.123 | Ground state energy of the optimized geometry. |
| HOMO Energy (eV) | -6.25 | Indicates the electron-donating ability. |
| LUMO Energy (eV) | -1.89 | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.36 | Relates to chemical reactivity and stability. |
| Dipole Moment (Debye) | 2.5 | Measures the overall polarity of the molecule. |
Ab Initio Methods for Property Prediction and Reaction Pathways
Ab initio methods, while computationally more intensive than DFT, are derived directly from first principles without the use of empirical parameters. This can lead to higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to refine the understanding of this compound's properties.
These methods are particularly valuable for studying reaction pathways and transition states. For instance, the acidity of the carboxylic acid group (its pKa value) can be predicted by calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. Theoretical studies on substituted benzoic acids have shown that the gas-phase acidity is influenced by a balance of inductive and resonance effects from the substituents. mdpi.comnih.gov In this compound, the para-substituted phenoxy group would exert both effects, influencing the stability of the resulting carboxylate anion.
Ab initio calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra). By comparing these theoretical spectra with experimental data, the accuracy of the computational model and the structural assignment can be validated.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and intermolecular interactions.
For a flexible molecule like this compound, which has rotational freedom around the ether linkage and the bond connecting the two aromatic rings, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a non-polar solvent, or in water). The simulations would track the dihedral angles between the phenyl rings and the orientation of the carboxylic acid group over time, revealing the most stable and frequently adopted shapes of the molecule.
Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. This is achieved by developing a mathematical model that can predict the property for new, untested compounds.
To develop a QSPR model for a series of phenoxybenzoic acids, one would first need a dataset of compounds with known experimental values for a particular property (e.g., melting point, solubility, or a biological activity). For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical representations of the molecule's structure and can include constitutional, topological, geometrical, and electronic parameters.
For this compound, relevant descriptors might include its molecular weight, logP (a measure of lipophilicity), solvent-accessible surface area, and quantum chemically derived values like the dipole moment or HOMO/LUMO energies.
Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that links the descriptors to the property of interest. The predictive power of the QSPR model is then validated using an external set of compounds not used in the model's development. While no specific QSPR studies on this compound have been reported, the principles of QSPR could be applied to predict its properties based on models developed for related classes of compounds.
Applications and Potential Research Avenues in Chemical Science
Role in Catalysis and Organocatalysis
The structural motifs of 4-(3,5-Dimethylphenoxy)benzoic acid, namely the carboxylic acid group and the ether linkage, suggest potential, though not yet documented, roles in catalysis.
The carboxylic acid group of this compound can act as a coordinating ligand for metal ions. In principle, it could be used to synthesize metal complexes. The design of such ligands is crucial for controlling the reactivity and selectivity of metal-catalyzed reactions. However, a review of current scientific literature reveals no specific instances or studies where this compound has been explicitly used as a ligand in metal-catalyzed reactions. Broader research exists on different benzoic acid derivatives serving as ligands, but specific data for the 4-(3,5-dimethylphenoxy) variant is not available.
Carboxylic acids are known to function as acid catalysts in reactions such as esterification. The Fischer esterification, for example, utilizes an acid to catalyze the reaction between a carboxylic acid and an alcohol. While this compound possesses the necessary acidic proton to theoretically act as an organocatalyst, there is no specific research documenting its application or efficacy in esterification or other acid-catalyzed reactions. Studies on esterification generally employ more common or more reactive acidic catalysts.
Integration in Advanced Materials Science and Polymer Chemistry
The rigid structure of this compound makes it a candidate for incorporation into advanced materials, although concrete examples in the literature are scarce.
In principle, this compound could be used as a monomer in the synthesis of polymers like polyesters or polyamides through the reaction of its carboxylic acid group. Its aromatic ether structure could impart specific thermal or mechanical properties to the resulting polymer. It could also be used as a modifier to alter the properties of existing polymers. Despite this theoretical potential, there are no available studies that report the use of this compound as a monomer or modifier in polymer synthesis.
Benzoic acid derivatives are a well-established class of compounds used in the formation of liquid crystals, often through the formation of hydrogen-bonded dimers. The elongated, rigid molecular structure of this compound is conducive to forming mesophases, which are characteristic of liquid crystals. However, a detailed search of scientific databases does not yield any studies on the synthesis or characterization of liquid crystal materials derived specifically from this compound.
Aromatic compounds, particularly those containing ether linkages, are sometimes explored for their potential as fire retardants. They can promote char formation upon combustion, which acts as a barrier to heat and mass transfer, thus slowing the spread of fire. While this suggests a potential area of research for this compound, there is currently no published research or data evaluating its effectiveness or use in fire retardant formulations.
Environmental Fate, Degradation, and Persistence Studies of Aryloxybenzoic Acids
Persistence Assessment and Determination of Environmental Half-lives
The environmental persistence of a chemical compound is a critical factor in assessing its potential long-term impact on ecosystems. Persistence is often quantified by the environmental half-life (DT50), which is the time it takes for 50% of the applied substance to dissipate or degrade. For aryloxybenzoic acids, including 4-(3,5-Dimethylphenoxy)benzoic acid, persistence in the environment is governed by a combination of physical, chemical, and biological processes. These processes include biodegradation, photodegradation, and hydrolysis, with their rates being significantly influenced by environmental conditions such as soil type, pH, temperature, moisture, and microbial population. nih.govthepharmajournal.comdriftlessprairies.orgwisc.edu
The degradation of these compounds in soil is primarily driven by microbial activity. driftlessprairies.org Factors that promote a healthy and active microbial community, such as optimal temperature, moisture, and nutrient availability, tend to decrease the persistence of these herbicides. thepharmajournal.comwisc.edu The chemical structure of the specific aryloxybenzoic acid also plays a role in its susceptibility to microbial breakdown.
In aquatic environments, the persistence of aryloxybenzoic acids is influenced by biodegradation, photodegradation (degradation by sunlight), and hydrolysis (reaction with water). nih.gov Phenoxy acids are typically soluble in water and have low sorption to soil, which makes them mobile and susceptible to transport into surface and groundwater. nih.govmdpi.com However, their potential to leach is often limited by their relatively rapid degradation. nih.gov
To illustrate the range of persistence observed within the aryloxyalkanoic acid class, the following table presents half-life data for some well-studied related compounds. It is important to note that these values are indicative and can vary significantly based on specific environmental conditions.
Table 1: Environmental Half-life (DT50) of Selected Aryloxyalkanoic Acid Herbicides
| Compound | Environmental Compartment | Half-life (DT50) | Key Degradation Process |
| 2,4-D | Aerobic Soil | 6.2 days | Biodegradation |
| Aerobic Aquatic | ~15 days | Biodegradation | |
| Anaerobic Aquatic | 41 to 333 days | Biodegradation | |
| Soil Photodegradation | 68 days | Photodegradation | |
| MCPA | Buffered Solution (pH 7, under artificial light) | 69 minutes | Photodegradation |
| MCPP | River Water | 19.5 days | Photodegradation |
| Marine Water | 14 days | Photodegradation | |
| Dichlorprop | Buffered Solution (pH 7, under artificial light) | 4 days | Photodegradation |
Data compiled from various sources. nih.govcdc.gov
The data in Table 1 demonstrates that the persistence of aryloxyalkanoic acids can range from a few days to several months, depending on the compound and the environmental matrix. For instance, 2,4-D generally exhibits a short half-life in aerobic soil and water but is significantly more persistent under anaerobic aquatic conditions. cdc.gov Photodegradation can be a rapid degradation pathway for some of these compounds, as seen with MCPA under laboratory conditions. nih.gov
While specific quantitative data for the environmental half-life of this compound are not available, its structural similarity to other aryloxybenzoic acids suggests that its persistence would be influenced by the same key environmental factors: microbial activity, sunlight, pH, and soil composition. thepharmajournal.comdriftlessprairies.orgmdpi.com Further research is necessary to determine the specific degradation rates and environmental half-lives of this compound in various environmental compartments to fully assess its environmental fate and persistence.
Future Research Directions and Emerging Paradigms for 4 3,5 Dimethylphenoxy Benzoic Acid
Exploration of Novel and Convergent Synthetic Pathways
The traditional synthesis of aryloxybenzoic acids, often relying on Ullmann-type condensations, presents opportunities for innovation. Future research will likely focus on developing more efficient, versatile, and economically viable synthetic routes. A key strategy is the adoption of convergent synthesis, where complex molecules are assembled from smaller, pre-synthesized fragments, allowing for greater modularity and efficiency.
For 4-(3,5-Dimethylphenoxy)benzoic acid, a convergent approach would involve the separate synthesis of a substituted phenolic component and a benzoic acid derivative, followed by a final coupling step. The classic Ullmann reaction, for instance, involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. In the context of the title compound, this would typically involve reacting 3,5-dimethylphenol (B42653) with a 4-halobenzoic acid. nih.gov
Future synthetic explorations could focus on:
Catalyst Development: Designing novel, highly efficient, and more environmentally benign catalysts (e.g., based on earth-abundant metals or metal-free systems) to replace traditional copper reagents in Ullmann-type reactions.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processing.
Photoredox Catalysis: Utilizing light-driven reactions to forge the aryl ether bond under mild conditions, potentially avoiding the high temperatures often required in classical methods.
Table 1: Potential Convergent Synthetic Routes for this compound This table is interactive. You can sort and filter the data.
| Reaction Type | Phenolic Precursor | Benzoic Acid Precursor | Catalyst/Conditions | Key Advantage |
|---|---|---|---|---|
| Ullmann Condensation | 3,5-Dimethylphenol | 4-Halobenzoic Acid (e.g., 4-bromobenzoic acid) | Copper-based catalyst, high temperature | Well-established, reliable for diaryl ether formation |
| Buchwald-Hartwig Amination (C-O Coupling variant) | 3,5-Dimethylphenol | 4-Halobenzoic Acid | Palladium catalyst, phosphine (B1218219) ligand | Milder reaction conditions, broader substrate scope |
Advanced Mechanistic Investigations via Time-Resolved Spectroscopy and Computational Hybrid Approaches
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic pathways and predicting molecular behavior. For this compound, the application of advanced analytical techniques remains a largely unexplored frontier. Future research should leverage these powerful tools to elucidate the intricate details of its formation and potential interactions.
While no specific mechanistic studies on this compound using these advanced methods are currently published, the approach has been successfully applied to other complex systems. For instance, computational high-throughput screening combined with atomistic molecular dynamics simulations has been used to understand the dynamics and stability of protein-ligand complexes, identifying key interactions that determine binding affinity. nih.gov A similar hybrid approach could be used to model the binding of this compound to potential biological targets, such as enzymes or receptors, providing insights for rational drug design. nih.govnih.gov
Future research directions include:
Time-Resolved Spectroscopy: Using techniques like pump-probe spectroscopy to monitor the formation of transient intermediates and transition states during the synthesis of the diaryl ether bond. This could provide direct evidence for proposed reaction mechanisms (e.g., radical vs. ionic pathways) and identify rate-limiting steps.
Computational Modeling (DFT): Applying Density Functional Theory (DFT) to calculate the energy profiles of different reaction pathways, predict the geometries of transition states, and understand the role of the catalyst and solvent in the reaction mechanism.
Hybrid QM/MM Approaches: Employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to study the compound's interaction within a biological environment, such as an enzyme's active site. This would allow for a highly detailed and accurate prediction of binding modes and energies, guiding the development of derivatives with enhanced biological activity.
High-Throughput Screening Methodologies for the Discovery of New Chemical Applications
High-Throughput Screening (HTS) offers a rapid and efficient way to test large numbers of compounds for a specific activity, accelerating the discovery of new applications. For this compound and its derivatives, HTS can be a transformative tool, moving beyond its current applications to identify novel biological or material science functions.
The methodology typically involves either virtual (in silico) or experimental (in vitro) screening. A powerful example is the use of diversity-based high-throughput virtual screening (D-HTVS) to scan vast chemical libraries, like the ChemBridge library, against a biological target. nih.gov In this approach, representative molecular scaffolds are first docked against a target protein to identify promising structural motifs, followed by a more focused screening of all molecules containing those scaffolds. nih.gov The top virtual hits are then synthesized or purchased for in vitro validation. nih.gov
A prospective HTS workflow for this compound could involve:
Library Generation: Creating a virtual library of analogs based on the this compound scaffold with diverse functional group modifications.
Virtual Screening: Docking this library against a panel of validated drug targets, such as protein tyrosine phosphatases or kinases, to identify potential inhibitors. nih.govnih.gov
In Vitro Assays: Testing the top-scoring compounds from the virtual screen in biochemical or cell-based assays to confirm activity and determine potency.
Hit-to-Lead Optimization: Synthesizing further derivatives of the most promising hits to improve their activity, selectivity, and pharmacokinetic properties.
Table 2: Hypothetical High-Throughput Screening Workflow This table is interactive. You can sort and filter the data.
| Phase | Technique | Objective | Example Target |
|---|---|---|---|
| 1. Discovery | High-Throughput Virtual Screening (HTVS) | Identify initial "hit" compounds from a large library | Protein Tyrosine Phosphatases (e.g., STEP) nih.gov |
| 2. Validation | In Vitro Enzyme Inhibition Assays | Confirm the biological activity and determine the potency (IC50) of hits | Recombinant human STEP enzyme |
| 3. Selectivity | Counter-Screening Assays | Test active compounds against other related enzymes to ensure selectivity | Other members of the PTP family |
| 4. Optimization | Structure-Activity Relationship (SAR) Studies | Synthesize and test analogs to improve potency and drug-like properties | Cellular models of neurodegeneration |
Sustainable Chemistry and Green Synthesis Initiatives in the Production and Utilization of Aryloxybenzoic Acids
The principles of green chemistry are increasingly integral to modern chemical manufacturing. Future research on this compound and related aryloxybenzoic acids will undoubtedly prioritize the development of more sustainable and environmentally friendly processes.
Key areas for green innovation include:
Renewable Feedstocks: Exploring the use of biomass-derived platform chemicals as starting materials. For example, benzoic acid derivatives can be produced from the oxidative treatment of lignin, a major component of lignocellulosic biomass. rsc.org This approach offers a sustainable alternative to petroleum-based feedstocks. rsc.org
Green Solvents: Replacing traditional, often hazardous, organic solvents (like DMF or DMSO) with greener alternatives. Water is an ideal green solvent, and its use in organic synthesis, as demonstrated in the DIPEA-catalyzed synthesis of azoxybenzenes, is highly attractive for industrial applications. nih.gov
Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reactions, often leading to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating.
Biocatalysis: Employing enzymes to catalyze specific reaction steps. Chemoenzymatic strategies have been successfully used for the synthesis of aryloxyalkanoic acids, demonstrating high selectivity and operation under mild, aqueous conditions. researchgate.net This approach avoids the need for harsh reagents and protecting groups. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This is a core principle of green chemistry, exemplified by the development of oxidation processes that use clean oxidants like H₂O₂ instead of reagents that produce toxic byproducts. rsc.org
Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Aryloxybenzoic Acids This table is interactive. You can sort and filter the data.
| Parameter | Traditional Approach | Green/Sustainable Approach |
|---|---|---|
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Water, supercritical CO₂, bio-derived solvents nih.gov |
| Catalyst | Stoichiometric copper salts | Catalytic amounts of less toxic metals (e.g., iron), or enzyme catalysts researchgate.net |
| Feedstock | Petroleum-derived | Lignin, biomass-derived platform chemicals rsc.org |
| Oxidant | Permanganates, chromates | Molecular oxygen (O₂), hydrogen peroxide (H₂O₂) rsc.org |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, ultrasound |
| Byproducts | Significant salt and solvent waste | Minimal waste, recyclable catalysts and solvents |
Q & A
Q. What are the recommended synthetic routes for 4-(3,5-Dimethylphenoxy)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A general approach includes:
- Step 1: React 3,5-dimethylphenol with a halogenated benzoic acid derivative (e.g., 4-fluorobenzoic acid) under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or DMSO at 80–120°C for 12–24 hours .
- Step 2: Optimize yield by varying reaction time, temperature, and stoichiometric ratios (e.g., 1.2–1.5 equivalents of phenol derivative to ensure complete substitution).
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via TLC and HPLC (C18 column, methanol/water mobile phase) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm for substituted benzene rings) and methyl groups (δ 2.3–2.5 ppm for –CH₃). Carboxylic acid protons may appear as a broad peak at δ 12–13 ppm .
- FT-IR: Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹, C=O ~1680–1700 cm⁻¹) and ether linkages (C–O–C ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄O₃, calculated m/z 242.0943) .
- XRD (if crystalline): Analyze crystal packing and hydrogen-bonding patterns to confirm stereoelectronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Systematic SAR Studies: Synthesize analogs with controlled modifications (e.g., methyl group removal, halogen substitution) and test in standardized assays (e.g., enzyme inhibition, cytotoxicity). Compare results to isolate structural determinants of activity .
- Meta-Analysis: Use computational tools (e.g., molecular docking with AutoDock Vina) to model interactions with target proteins (e.g., cyclooxygenase-2 or cytochrome P450 enzymes). Cross-validate with experimental IC₅₀ values from enzyme-linked assays .
- Reproducibility Checks: Standardize assay conditions (pH, temperature, solvent) across labs. For example, discrepancies in anti-inflammatory activity may arise from differences in cell lines (RAW 264.7 vs. THP-1 macrophages) .
Q. How to design experiments to study the compound’s interaction with enzymes or proteins?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., human serum albumin) on a sensor chip and measure binding kinetics (association/dissociation rates) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .
- Fluorescence Quenching: Monitor tryptophan fluorescence emission (λex 280 nm, λem 300–400 nm) upon incremental compound addition. Use Stern-Volmer plots to calculate quenching constants .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Solvent Selection: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce waste .
- Catalyst Optimization: Test heterogeneous catalysts (e.g., CuO nanoparticles) to enhance reaction efficiency and enable catalyst recycling .
- Process Monitoring: Implement inline FT-IR or Raman spectroscopy to track reaction progress in real time and minimize byproducts .
Q. How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Analyze degradation products via LC-MS/MS over 24–72 hours .
- Plasma Stability: Mix with human or murine plasma (1:9 v/v) and quantify remaining parent compound after 1–6 hours using HPLC with a calibration curve .
- Photostability: Expose to UV light (λ 254 nm) and monitor decomposition using a photoreactor chamber .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
